molecular formula C9H9F2NOS B13518309 2-(4-(Difluoromethoxy)phenyl)ethanethioamide

2-(4-(Difluoromethoxy)phenyl)ethanethioamide

Katalognummer: B13518309
Molekulargewicht: 217.24 g/mol
InChI-Schlüssel: UFCRQRWEBDXZQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(Difluoromethoxy)phenyl)ethanethioamide is an organic compound with the molecular formula C9H9F2NOS and a molecular weight of 217.24 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanethioamide group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-(4-(Difluoromethoxy)phenyl)ethanethioamide typically involves the reaction of 2-(4-(Difluoromethoxy)phenyl)ethanamine with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

2-(4-(Difluoromethoxy)phenyl)ethanethioamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(4-(Difluoromethoxy)phenyl)ethanethioamide is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity to these targets, while the ethanethioamide group contributes to its overall stability and reactivity. The compound’s effects are mediated through the modulation of biochemical pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

2-(4-(Difluoromethoxy)phenyl)ethanethioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the difluoromethoxy and ethanethioamide groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H9F2NOS

Molekulargewicht

217.24 g/mol

IUPAC-Name

2-[4-(difluoromethoxy)phenyl]ethanethioamide

InChI

InChI=1S/C9H9F2NOS/c10-9(11)13-7-3-1-6(2-4-7)5-8(12)14/h1-4,9H,5H2,(H2,12,14)

InChI-Schlüssel

UFCRQRWEBDXZQC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CC(=S)N)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.